5-Fluoro-4-methylindoline-2,3-dione
Description
Historical Overview of Indoline-2,3-diones (Isatins) in Chemical Research
The parent scaffold of 5-Fluoro-4-methylindoline-2,3-dione, known as isatin (B1672199) (1H-indole-2,3-dione), has a rich history in the field of organic chemistry. Its discovery is credited to Erdmann and Laurent in 1841, who first identified it as a product resulting from the oxidation of indigo (B80030) dye with nitric and chromic acids. ijrrjournal.com Isatin, chemically named 1H-indole-2,3-dione, is an endogenous compound found in humans and is also present in certain plants. ijrrjournal.comresearchgate.net
Historically, research on isatins has been extensive due to their versatile chemical nature. The isatin core is a privileged scaffold in medicinal chemistry, serving as a precursor for the synthesis of a wide array of heterocyclic compounds. ijrrjournal.comresearchgate.net Its structure, featuring a fused benzene (B151609) and pyrrolidine (B122466) ring system with ketone groups at positions 2 and 3, allows for various chemical reactions. These include N-alkylation, reactions at the C3-carbonyl group, electrophilic substitution on the aromatic ring, and ring-expansion reactions. ijrrjournal.com Classic named reactions such as the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound to form quinoline-4-carboxylic acids, highlight its synthetic utility. researchgate.net The development of synthetic methodologies like the Sandmeyer and Stolle processes provided accessible routes to the isatin core, further fueling its exploration in academic and industrial research. ijrrjournal.com
Significance of Halogenated and Alkyl-Substituted Indoline-2,3-diones in Modern Organic Chemistry
In modern organic and medicinal chemistry, the strategic modification of lead compounds is a fundamental approach to enhancing their biological efficacy and tuning their physicochemical properties. The introduction of halogen atoms, particularly fluorine and chlorine, and alkyl groups onto the isatin scaffold is a well-established strategy for this purpose. nih.gov
Halogenation can significantly alter a molecule's properties. The inclusion of a halogen atom can increase lipophilicity, which may enhance a compound's ability to cross biological membranes, leading to improved absorption and bioavailability. nih.gov Fluorine, in particular, is often used due to its small size, high electronegativity, and ability to form strong bonds with carbon. These properties can influence the conformation of a molecule and its metabolic stability.
Similarly, the addition of alkyl groups, such as the methyl group in this compound, provides another axis for structural modification. Alkyl substituents can impact the molecule's steric profile and electronic properties, which in turn can affect its binding affinity to biological targets. The combination of both halogen and alkyl substituents on the indoline-2,3-dione framework creates a diverse chemical space for researchers to explore, leading to the development of compounds with tailored activities. Previous studies have shown that modifying substituents on the phenyl ring of the indolin-2-one structure is a key factor in influencing their inhibitory activities in biological systems. nih.gov
Structural Features and Nomenclature of this compound
This compound is a derivative of isatin characterized by specific substitutions on its aromatic ring. The systematic name precisely describes its molecular architecture: the core is an "indoline-2,3-dione," indicating a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, which has two ketone groups at the 2nd and 3rd positions. The prefixes "5-Fluoro" and "4-methyl" specify that a fluorine atom is attached at position 5 and a methyl group is attached at position 4 of the indoline (B122111) ring system.
This compound is classified as a heterocyclic building block, serving as a key intermediate in the synthesis of more complex molecules. chemshuttle.com Its chemical properties are defined by the interplay of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the reactive dicarbonyl system of the isatin core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 757982-25-5 | chemshuttle.combicbiotech.com |
| Molecular Formula | C₉H₆FNO₂ | chemshuttle.com |
| Molecular Weight | 179.15 g/mol | chemshuttle.com |
| Purity | ≥95% | chemshuttle.combicbiotech.com |
| SMILES | FC=1C(=C2C(C(NC2=CC1)=O)=O)C | chemshuttle.com |
Research Landscape and Potential Directions for this compound
The current research landscape for this compound positions it primarily as a valuable chemical intermediate rather than an end-product with extensively studied biological activities itself. chemshuttle.com It is available commercially as a building block for chemical synthesis, particularly within the pharmaceutical and drug discovery sectors. chemshuttle.combicbiotech.com
The potential directions for this compound are largely dictated by the synthetic utility of its parent class, the isatins. Research has demonstrated that derivatives of 5-fluoroindoline-2,3-dione are investigated for their potential as anti-tumor agents. nih.gov This suggests that this compound is a strategic starting material for creating novel, more complex molecules with potential therapeutic applications. Future research will likely focus on using this compound in:
Medicinal Chemistry: Synthesizing libraries of novel compounds by reacting the dicarbonyl group or by further substitution on the nitrogen atom. These new derivatives would then be screened for various biological activities.
Materials Science: Exploring its use in the development of new polymers or functional materials, leveraging the properties of the fluorinated and methylated isatin core.
Catalysis: Investigating its potential as a ligand or part of a catalytic system in organic synthesis.
The combination of the fluoro and methyl groups on the isatin scaffold provides a unique starting point for generating chemical diversity, making it a compound of interest for further synthetic exploration.
Compound Index
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isatin (1H-indole-2,3-dione) |
| Indigo |
| Quinoline-4-carboxylic acid |
| 5-fluoroindoline-2,3-dione |
| Chlorine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6FNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
InChI Key |
NFEZHZNVSCJCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=O)N2)F |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 5 Fluoro 4 Methylindoline 2,3 Dione
Reactivity at the C-3 Carbonyl Group of Indoline-2,3-diones
The C-3 carbonyl group of indoline-2,3-diones, including the 5-fluoro-4-methyl substituted analogue, is a key site for chemical transformations. Its electrophilic character makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions
The carbonyl carbon at the C-3 position is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The hybridization of the carbon atom changes from sp² to sp³, and the geometry shifts from trigonal planar to tetrahedral. masterorganicchemistry.com Depending on the nature of the nucleophile, the addition can be either reversible or irreversible. masterorganicchemistry.com For instance, reactions with strong nucleophiles like Grignard reagents or organolithium compounds are typically irreversible, while additions of weaker nucleophiles such as alcohols or amines are often reversible.
The general mechanism for nucleophilic addition to the C-3 carbonyl group can be catalyzed by either acid or base. libretexts.org In a base-catalyzed reaction, the nucleophile is deprotonated to increase its reactivity before attacking the carbonyl carbon. libretexts.org In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral nucleophile. libretexts.org
| Reaction Type | General Reactants | Key Mechanistic Feature |
| Base-Catalyzed Nucleophilic Addition | Nucleophile (Nu⁻), Carbonyl Compound | Formation of a more reactive nucleophile. libretexts.org |
| Acid-Catalyzed Nucleophilic Addition | Nucleophile (H-Nu), Carbonyl Compound, Acid Catalyst | Protonation of the carbonyl oxygen to increase electrophilicity. libretexts.org |
Knoevenagel Condensation and Related Transformations
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org In the context of 5-fluoro-4-methylindoline-2,3-dione, the C-3 carbonyl group can react with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. This leads to the formation of a new carbon-carbon double bond at the C-3 position.
A notable variation is the Doebner modification, where pyridine (B92270) is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This often results in condensation accompanied by decarboxylation. wikipedia.org Such reactions with indoline-2,3-dione derivatives can yield a variety of heterocyclic compounds with potential biological activities. nih.gov
Reactivity at the N1 Nitrogen Atom
The nitrogen atom at the N1 position of the indoline-2,3-dione core possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation.
Electrophilic Alkylation Reactions
The N1 nitrogen of this compound can undergo electrophilic alkylation. This reaction typically involves the deprotonation of the nitrogen atom by a base to form an anion, which then acts as a nucleophile and attacks an alkyl halide or another electrophilic alkylating agent. The choice of base and solvent is crucial for the success of this reaction. This N-alkylation is a common strategy to introduce various substituents at the nitrogen atom, which can significantly influence the molecule's properties. For example, the synthesis of 5-fluoro-1-methylindoline-2,3-dione involves the methylation of the N1 position of 5-fluoroindoline-2,3-dione. tcichemicals.com
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Indoline-2,3-diones
The benzene ring of the indoline-2,3-dione system can undergo electrophilic aromatic substitution, a fundamental reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. uci.edu There are several common types of electrophilic aromatic substitution, including halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com
Influence of Fluoro and Methyl Substituents on Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of this compound is directed by the combined effects of the fluoro, methyl, and the fused heterocyclic ring substituents.
Fluorine: As a halogen, fluorine is an ortho-, para-directing group, yet it is deactivating due to its strong electron-withdrawing inductive effect. uci.edulibretexts.org
Methyl Group: The methyl group is an ortho-, para-director and is an activating group due to its electron-donating inductive effect and hyperconjugation. uci.edu
Indoline-2,3-dione Ring: The fused heterocyclic ring, containing two electron-withdrawing carbonyl groups, is a deactivating group and would direct incoming electrophiles to the meta position relative to its points of attachment.
In this compound, the positions open for substitution are C-6 and C-7. The directing effects of the substituents are as follows:
The methyl group at C-4 directs ortho (to C-3, which is part of the heterocyclic ring) and para (to C-7).
The fluorine atom at C-5 directs ortho (to C-4 and C-6) and para (to C-2, which is part of the heterocyclic ring).
The amide and ketone functionalities of the heterocyclic ring strongly deactivate the benzene ring.
Cascade and Domino Reactions Involving the Indoline-2,3-dione Framework
The indoline-2,3-dione skeleton, commonly known as isatin (B1672199), is a versatile building block in organic synthesis, lending itself to a variety of complex molecular constructions through cascade and domino reactions. These reactions, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to building molecular complexity. The electrophilic C3-carbonyl group of the isatin core is a key reactive site that initiates many of these transformations.
Ring Closure Cascades
Ring closure cascades initiated by reactions at the C3-carbonyl of isatins are a powerful strategy for the synthesis of spirooxindoles, a class of compounds with significant biological activity. nih.gov A prominent example of such a cascade is the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from the condensation of an isatin with an α-amino acid. researchgate.netacs.org This process typically involves the decarboxylative condensation of the isatin and amino acid to form the azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile in a one-pot reaction. acs.org This cascade efficiently constructs a new five-membered heterocyclic ring spiro-fused to the oxindole (B195798) core.
For instance, the microwave-promoted multicomponent reaction of isatins (including substituted derivatives), α-amino acids, and 1,4-dihydro-1,4-epoxynaphthalene provides a rapid and environmentally friendly route to complex oxygen-bridged spirooxindoles. nih.gov This reaction proceeds via a cascade mechanism that demonstrates high diastereoselectivity. nih.gov The versatility of this approach allows for the generation of a diverse library of spirooxindoles by varying the isatin, amino acid, and dipolarophile components. nih.govresearchgate.net
Another strategy involves the use of transition metal catalysts to promote the synthesis of spirooxindoles. For example, nickel-catalyzed reactions of isatins, active methylene compounds, and other reagents can proceed through a Knoevenagel condensation/Michael addition/cycloaddition/isomerization sequence to afford complex spirocyclic systems. rsc.org
Intramolecular Cyclizations
The isatin framework can also participate in intramolecular cyclizations to form fused ring systems. While many intramolecular cyclizations focus on the initial synthesis of the isatin ring itself, such as the FeCl3-catalyzed intramolecular Friedel–Crafts alkylation of N-alkyl-2-oxo-acetanilides, there are examples where the pre-formed isatin core undergoes further cyclization. daneshyari.com
Derivatives of isatin can be designed to undergo intramolecular reactions to form new rings. For example, N-propargylated isatins can be synthesized and subsequently used in catalytic stereoselective reactions, including spirocyclizations, to generate diverse spirocyclic oxazoline (B21484) structures fused to the oxindole core. nih.gov These reactions highlight the utility of the isatin nitrogen as a handle for introducing functionality that can later participate in intramolecular ring-forming events.
Furthermore, ring expansion reactions of isatins represent a related class of intramolecular transformations. These reactions can be used to construct larger ring systems, such as quinolines and dibenzo[b,d]azepin-6-ones, by the cleavage of one of the bonds in the five-membered ring followed by the insertion of new atoms and subsequent cyclization. researchgate.netrsc.org
Kinetic Studies of Indoline-2,3-dione Reactions
Kinetic studies on the reactions of indoline-2,3-diones are crucial for understanding their reaction mechanisms and optimizing reaction conditions. Much of the available data focuses on the parent compound, isatin, and its simple derivatives, which serve as a valuable model for understanding the reactivity of 5-fluoroindoline-2,3-dione.
Brönsted Catalysis in Nucleophilic Additions
The nucleophilic addition to the C3-carbonyl of isatins can be significantly influenced by Brönsted acids and bases. Brönsted acid catalysis plays a vital role in activating the C3-carbonyl group towards nucleophilic attack. For example, the Friedel–Crafts alkylation of isatins with indolizines to form 3-hydroxy-3-indolizinyl-2-oxindoles can be effectively catalyzed by diphenylphosphate, a Brönsted acid. nih.gov Interestingly, the selectivity of this reaction is highly dependent on the solvent, with water promoting the formation of the mono-addition product. nih.gov
The hydrolysis of isatins is a well-studied nucleophilic addition reaction that exhibits complex kinetics and is subject to catalysis. The rate of alkaline hydrolysis of isatin shows a complex dependence on pH, indicating changes in the rate-determining step and the involvement of different ionic species. researchgate.net Studies on the hydrolysis of N-methylisatin have shown that the reaction is sensitive to general base catalysis, which has important mechanistic implications. researchgate.net
The solvent also plays a critical role in the kinetics of these reactions. For instance, the rate of alkaline hydrolysis of isatin is affected by the composition of the solvent in mixtures of water with organic solvents like DMSO, ethanol (B145695), and N,N-dimethylacetamide. These studies suggest that selective solvation of the transition state by the more polar solvent molecules influences the reaction rate.
Table 1: Kinetic Data for the Alkaline Hydrolysis of Isatin in Aqueous Solution
| Temperature (°C) | [NaOH] (mol/L) | k_obs (s⁻¹) | Reference |
| 25 | 0.01 | 1.2 x 10⁻³ | researchgate.net |
| 35 | 0.01 | 2.5 x 10⁻³ | researchgate.net |
| 45 | 0.01 | 4.8 x 10⁻³ | researchgate.net |
This data is for the parent compound, isatin, and serves as a representative example. Specific rates for 5-fluoroindoline-2,3-dione may vary due to electronic effects of the fluorine substituent.
Transition State Analysis in N-C Bond Formation
Detailed transition state analysis, whether through computational modeling or experimental methods, provides deep insights into the geometry and energetics of bond-forming events. For the N-C bond formation in reactions involving the C3-carbonyl of 5-fluoroindoline-2,3-dione, there is a notable lack of specific research in the published literature.
Derivatization Strategies for 5 Fluoro 4 Methylindoline 2,3 Dione
Functionalization at the C-3 Position
The C-3 carbonyl group of the indoline-2,3-dione core is highly electrophilic and serves as the primary hub for a variety of chemical transformations. This reactivity allows for the introduction of diverse functional groups and the construction of elaborate molecular frameworks.
Formation of Imines and Hydrazones
One of the most fundamental reactions at the C-3 position is the condensation with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones. This reaction is typically carried out by heating the isatin (B1672199) derivative with the amine or hydrazine (B178648) in a suitable solvent, often with acid catalysis. The resulting C=N double bond can serve as a synthetic handle for further transformations or be an integral part of the final bioactive molecule. For instance, the reaction of isatin derivatives with various aminothiazoles and aminobenzoic acids has been well-documented to yield biologically active imine derivatives. internationaljournalssrg.org Similarly, condensation with hydrazine and its derivatives (e.g., ethyl hydrazinecarboxylate) readily affords hydrazones, which are versatile intermediates for synthesizing nitrogen-containing heterocycles. internationaljournalssrg.org
Spiroannulations
The reactivity of the C-3 carbonyl is extensively exploited in multicomponent reactions to generate spirocyclic systems, where the C-3 carbon becomes the spiro center connecting the indoline (B122111) core to another ring system. These spiro-oxindoles are a prominent class of compounds in drug discovery.
Spiro[indole-pyran] : Spiro-pyran derivatives can be synthesized through the reaction of isatin-based substrates with compounds containing active methylene (B1212753) groups. For example, the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile (a derivative formed from isatin and malononitrile) in pyridine (B92270) leads to the formation of spiro[indoline-pyrano[3,2-c]quinoline] derivatives. rsc.org These reactions proceed via a series of Michael addition and cyclization steps.
Spiro[indoline-thiazolidine] : The condensation of the C-3 carbonyl with a primary amine to form an intermediate imine, followed by cycloaddition with a thiol-containing compound, is a classic route to spiro-thiazolidine derivatives. Specifically, reaction of an isatin derivative with an amine followed by treatment with thioglycolic acid yields spiro[indoline-thiazolidine]-2,4'-diones. This strategy has been successfully applied to 5-fluoroindoline-2,3-dione. internationaljournalssrg.org
Spiro-oxindole dihydroquinazolinones : These spiro compounds are typically formed through a condensation reaction between an isatin and a 2-aminobenzamide (B116534) derivative. The reaction involves the formation of an imine at the C-3 position, followed by an intramolecular cyclization to form the dihydroquinazolinone ring fused at the spiro center. Various catalysts and reaction conditions, including green methods like microwave irradiation, have been developed to facilitate this transformation. rasayanjournal.co.in
Aldol (B89426) and Mannich-Type Reactions
The enolizable nature of the C-3 carbonyl group allows it to act as an electrophile in classic carbon-carbon bond-forming reactions.
Aldol Reactions : Isatins can react with ketones and aldehydes that possess α-hydrogens in aldol-type condensation reactions to yield 3-substituted-3-hydroxyoxindoles. These intermediates can then be dehydrated to form 3-alkylideneoxindoles.
Mannich-Type Reactions : The Mannich reaction provides a pathway to introduce aminomethyl groups at the C-3 position. While direct Mannich reactions on the C-3 position are less common, the isatin scaffold is frequently used as the electrophilic component in reactions with pre-formed enolates or other nucleophiles in Mannich-type processes. For instance, enantioselective Mannich reactions of 3-fluorooxindoles with various imines have been developed using organocatalysts to produce complex chiral amino-oxindoles.
Functionalization at the N1 Position
The nitrogen atom (N-1) of the indoline ring is an amide and can be deprotonated with a suitable base, rendering it nucleophilic. This allows for the attachment of a wide variety of substituents, a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecules.
Attachment of Heterocyclic Moieties (e.g., Triazoles)
A common strategy for N-1 functionalization is the introduction of other heterocyclic rings. This is often achieved through a two-step process: N-alkylation with a bifunctional reagent, followed by a cyclization reaction.
The synthesis of 1,2,3-triazole-linked isatin derivatives is a prominent example. nih.govnih.gov This typically involves:
N-propargylation : The isatin nitrogen is first alkylated with a propargyl halide (e.g., propargyl bromide) under basic conditions to install a terminal alkyne group.
Cycloaddition : The resulting N-propargylated isatin undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, with an organic azide (B81097) to form the 1,4-disubstituted 1,2,3-triazole ring.
This modular approach allows for the facile synthesis of a large library of N-1 triazole-substituted indoline-2,3-diones by varying the azide component.
Linker Chemistry for Molecular Conjugate Formation
The N-1 position is an ideal attachment point for linkers used in the creation of larger molecular conjugates, such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). The chemistry involves attaching a linker that has a reactive handle on the other end.
For example, N-alkylation can be performed using linkers that contain a terminal functional group like a carboxylic acid, an amine, or a halide. A common approach is the N-alkylation of 5-fluoroindoline-2,3-dione with reagents like 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. nih.govnih.gov This introduces a benzyl (B1604629) group that can be further functionalized or serve as part of a larger linker system. The linker's properties, such as its length, rigidity, and solubility, are critical and can be precisely tuned to ensure the proper function of the final molecular conjugate.
Functionalization on the Fluorinated and Methylated Benzene (B151609) Ring
The benzene ring of 5-fluoro-4-methylindoline-2,3-dione is substituted with a fluorine atom and a methyl group. These substituents influence the regioselectivity of further aromatic substitution reactions. The fluorine atom, being an ortho-, para-directing deactivator, and the methyl group, an ortho-, para-directing activator, collectively influence the positions susceptible to electrophilic attack.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. While specific examples of Suzuki-Miyaura coupling directly on the this compound scaffold are not extensively documented in publicly available literature, the principles of this reaction can be applied to its halogenated derivatives. For instance, if the indoline-2,3-dione were further halogenated at one of the available positions on the benzene ring (e.g., C7), it could serve as a substrate for Suzuki-Miyaura coupling.
The general mechanism for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and depends on the specific substrates being coupled. libretexts.orgnih.gov For electron-rich and sterically hindered substrates, specialized ligands such as dialkylbiarylphosphines are often employed to enhance catalytic activity. uevora.pt
Table 1: Illustrative Suzuki-Miyaura Reaction Components This table presents a generalized set of components for a hypothetical Suzuki-Miyaura reaction involving a halogenated derivative of this compound, based on established protocols for similar heterocyclic systems.
| Component | Example | Role |
| Aryl Halide | 7-Bromo-5-fluoro-4-methylindoline-2,3-dione | Substrate |
| Organoboron Reagent | Phenylboronic acid | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Catalyst |
| Ligand | SPhos, XPhos, or other phosphine (B1218219) ligands | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates boronic acid |
| Solvent | Toluene, Dioxane, or DMF/water mixtures | Reaction Medium |
It is important to note that the reactivity of the C-F bond in Suzuki-Miyaura coupling is generally low, and harsh conditions are often required to activate it. rsc.org Therefore, further halogenation with bromine or iodine would be a more conventional approach to prepare a suitable substrate for this reaction.
The introduction of additional functional groups onto the benzene ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the existing fluorine and methyl substituents will govern the position of the incoming electrophile. The fluorine at C5 is a deactivating, ortho-, para-director, while the methyl group at C4 is an activating, ortho-, para-director. This would likely direct incoming electrophiles to the C6 and C7 positions.
Nitration: Aromatic nitration introduces a nitro group (NO₂) onto the ring, which can serve as a versatile handle for further transformations, such as reduction to an amino group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
Halogenation: The introduction of a halogen atom (e.g., Br, Cl) can be achieved using an appropriate halogenating agent in the presence of a Lewis acid catalyst. For example, bromination can be performed with bromine (Br₂) and ferric bromide (FeBr₃). The resulting aryl halide can then be used in cross-coupling reactions as discussed previously.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible, which can be a useful feature in synthetic strategies. masterorganicchemistry.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively. However, these reactions are often limited by the presence of deactivating groups on the aromatic ring. Given the presence of the deactivating fluorine and the carbonyl groups of the isatin core, these reactions may require harsh conditions and could result in low yields.
Table 2: Potential Aromatic Transformations on this compound This table outlines potential electrophilic aromatic substitution reactions and the likely position of substitution based on the directing effects of the existing substituents.
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-fluoro-4-methylindoline-2,3-dione |
| Bromination | Br₂, FeBr₃ | 7-Bromo-5-fluoro-4-methylindoline-2,3-dione |
| Sulfonation | H₂SO₄, SO₃ | This compound-7-sulfonic acid |
Multi-component Reactions Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Isatin and its derivatives are excellent substrates for a variety of MCRs due to the reactivity of the C3-carbonyl group. uevora.ptwikipedia.org
One classic example of an MCR involving isatins is the Pfitzinger reaction , which yields substituted quinoline-4-carboxylic acids. wikipedia.org In this reaction, the isatin is first hydrolyzed under basic conditions to an amino acid intermediate. This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to afford the quinoline (B57606) derivative. wikipedia.org A study on the Pfitzinger reaction of 5-fluoroisatin (B27256) with 2-fluorophenyl-1-benzosuberone demonstrates the feasibility of this reaction with fluorinated isatin derivatives. researchgate.net It is therefore highly probable that this compound would undergo a similar transformation.
Table 3: Example of a Pfitzinger Reaction with a this compound Analog This table presents a representative Pfitzinger reaction based on known transformations of similar isatin derivatives.
| Reactant 1 | Reactant 2 | Base | Product Type |
| This compound | Acetophenone | Potassium Hydroxide | 6-Fluoro-7-methyl-2-phenylquinoline-4-carboxylic acid |
Another important class of MCRs involving isatins is the Gewald reaction . While traditionally a reaction between a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to form a 2-aminothiophene, variations involving isatin derivatives have been developed. These reactions often lead to the formation of complex spiro-heterocyclic systems.
The versatility of isatins in MCRs allows for the rapid generation of diverse molecular scaffolds, which is of significant interest in medicinal chemistry and drug discovery. The specific substitution pattern of this compound can be expected to influence the reactivity and the properties of the resulting complex molecules.
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for the specific chemical compound this compound is not available in publicly accessible records. As a result, an article focusing on the advanced spectroscopic characterization of this particular molecule, as per the requested outline, cannot be generated.
The required analytical data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS), are essential for a thorough scientific discussion and the creation of accurate data tables. While information exists for structurally similar compounds, such as 5-fluoroindoline-2,3-dione and its derivatives, the strict focus on this compound precludes the use of data from these analogs.
The synthesis and characterization of novel compounds are typically published in peer-reviewed scientific journals. The absence of such data for this compound suggests that it may not have been synthesized or that its characterization has not been reported in the searched literature.
Advanced Spectroscopic Characterization Methodologies for 5 Fluoro 4 Methylindoline 2,3 Dione
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 5-Fluoro-4-methylindoline-2,3-dione, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its carbonyl groups and the aromatic ring system.
Vibrational Analysis of Carbonyl and Ring Systems
The indoline-2,3-dione core contains two carbonyl groups (C=O) at the C2 and C3 positions, which are expected to produce strong and distinct stretching vibrations in the IR spectrum. Typically, the C=O stretching frequencies in isatin-like structures are observed in the region of 1700-1800 cm⁻¹. The electronic environment, including the presence of the fluorine and methyl groups, influences the exact position of these bands.
In a related compound, a theoretical vibrational analysis of the isatinato anion showed that the highest-frequency ν(CO) mode is a good group vibration for empirical assignments. The analysis of similar aniline (B41778) derivatives, using computational methods like Density Functional Theory (DFT), has also been shown to provide reliable vibrational frequency assignments when compared with experimental data.
The aromatic ring system, including the C-F bond, would also exhibit characteristic vibrations. Aromatic C-C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range, while C-H bending vibrations provide information about the substitution pattern on the benzene (B151609) ring.
Table 1: Expected IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3200-3400 |
| Carbonyl (C=O) | Asymmetric & Symmetric Stretching | 1700-1800 |
| Aromatic C=C | Ring Stretching | 1450-1600 |
| C-F | Stretching | 1000-1400 |
| C-N | Stretching | 1200-1350 |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2870-2960 |
Note: This table represents expected ranges based on general spectroscopic principles and data from related compounds.
X-ray Crystallography and Structural Elucidation
For instance, the crystal structure of a derivative, 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione , has been determined. This analysis reveals key structural features that are likely conserved in the parent molecule.
Molecular Geometry and Conformation
The indoline-2,3-dione ring system is largely planar. In the related compound 5-Fluoroindoline-2,3-dione , the heterocyclic ring is essentially planar. Bond lengths and angles are generally within expected ranges, although the C2-C3 single bond connecting the two carbonyl groups can be elongated. In the crystal structure of 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione, the indoline (B122111) moiety is linked to the 4-methoxybenzene group through a methylene (B1212753) bridge.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal structure of 5-Fluoroindoline-2,3-dione , molecules are linked by cyclic hydrogen bonds between the amide nitrogen (N-H) of one molecule and a carbonyl oxygen (C=O) of an adjacent molecule, with an N···O distance of 2.888(4) Å.
In the derivative 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione , molecules stack along the b-axis through π–π interactions between adjacent indole-2,3-dione units, with a centroid-centroid distance of 3.649(3) Å. Additional C–H···O and C–H···π interactions further stabilize the crystal structure, creating a three-dimensional framework. The study of intermolecular interactions is crucial for understanding crystal packing and can be aided by computational tools that analyze their frequency and geometry.
Table 2: Crystallographic Data for a Related Derivative: 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂FNO₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 17.779(4) |
| b (Å) | 7.1575(14) |
| c (Å) | 21.306(4) |
| V (ų) | 2711.3(9) |
| Z | 8 |
| Data sourced from Wu et al. (2011). |
Other Spectroscopic and Analytical Techniques
Besides IR spectroscopy and X-ray crystallography, a comprehensive characterization of this compound would involve other analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the number and environment of hydrogen atoms, including the amide proton, aromatic protons, and methyl protons. ¹³C NMR would identify all unique carbon atoms. Crucially, ¹⁹F NMR would provide a distinct signal for the fluorine atom, with its chemical shift and coupling constants offering valuable structural information.
Mass Spectrometry (MS): This technique would determine the precise molecular weight of the compound (C₉H₆FNO₂ has a molecular weight of 179.15 g/mol ), confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural clues.
Computational Chemistry: Quantum chemical calculations, such as DFT, are invaluable for complementing experimental data. These methods can predict molecular geometries, vibrational frequencies, and other spectroscopic properties, aiding in the interpretation of experimental spectra.
UV-Vis Spectroscopy
UV-Visible spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The indole-2,3-dione core in this compound, with its conjugated system of double bonds, acts as a chromophore, making it suitable for UV-Vis analysis.
The analysis involves dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance of light across a range of wavelengths. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). These maxima correspond to electronic transitions within the molecule. The position and intensity of these peaks are characteristic of the compound's electronic structure and can be used for qualitative identification and quantitative determination based on the Beer-Lambert law. While specific experimental λmax values for this compound are not broadly published, analysis of related isatin (B1672199) derivatives suggests that one would expect characteristic absorptions related to the π → π* and n → π* transitions of the α,β-unsaturated carbonyl system.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₉H₆FNO₂. chemshuttle.com
The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (such as CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Fluorine content is typically determined by other methods, such as ion chromatography after combustion and absorption. The experimental results are then compared to the theoretical composition to confirm the empirical formula and assess the sample's purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 108.09 | 60.34 |
| Hydrogen | H | 1.008 | 6.048 | 3.38 |
| Fluorine | F | 19.00 | 19.00 | 10.61 |
| Nitrogen | N | 14.01 | 14.01 | 7.82 |
| Oxygen | O | 16.00 | 32.00 | 17.86 |
| Total | 179.15 | 100.00 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. researchgate.net It allows chemists to qualitatively observe the consumption of starting materials and the formation of products over time. youtube.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). rochester.edu
In the synthesis of this compound or its derivatives, TLC can be used to determine the optimal reaction time. thieme.de By spotting the reaction mixture at different time intervals alongside the starting materials, a chemist can see the starting material spot diminish in intensity while a new spot corresponding to the product appears and intensifies. The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For instance, in the synthesis of a related compound, 5-fluoro-1-(4-methoxybenzyl)indoline-2,3-dione, a final Rf value of 0.81 was reported using dichloromethane (B109758) as the eluent, indicating the position of the product on the TLC plate under those conditions. nih.gov Visualization is often achieved under UV light, as the conjugated system in the indoline-dione structure is typically UV-active. rochester.edu
Table 2: Example TLC Monitoring Data
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Varies depending on reactants; a non-polar solvent like dichloromethane or a mixture such as ethyl acetate/hexane is common. |
| Visualization | UV Lamp (254 nm) |
| Observation | The disappearance of reactant spots and the appearance of a new product spot indicates reaction progression. The reaction is considered complete when the reactant spot is no longer visible. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds due to its high resolution and sensitivity. researchgate.net
In an HPLC analysis of this compound, a solution of the sample would be injected into a column packed with a stationary phase (commonly a C18-modified silica for reversed-phase chromatography). A liquid mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column under high pressure. researchgate.net
Components of the sample separate based on their relative affinities for the stationary and mobile phases. The time it takes for a specific compound to travel through the column to the detector is known as its retention time, which is a characteristic identifier under a specific set of conditions. A UV detector is commonly used, set to a wavelength where the analyte absorbs strongly. researchgate.net A pure sample of this compound would ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks would indicate impurities, and the area of these peaks can be used to calculate the percentage of purity. The method must be validated for parameters like linearity, precision, and accuracy to ensure reliable results. researchgate.net
Table 3: Typical Parameters for HPLC Purity Analysis
| Parameter | Example Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with potential additives like formic acid or a buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |
| Result | A chromatogram where the area of the main peak relative to the total area of all peaks determines the purity. |
Computational and Theoretical Chemistry Investigations of 5 Fluoro 4 Methylindoline 2,3 Dione
Density Functional Theory (DFT) Calculations
There is no published research detailing DFT calculations specifically for 5-fluoro-4-methylindoline-2,3-dione. Such studies on related molecules, like 5-fluoroindoline-2,3-dione, have been performed to understand their molecular structure and properties. researchgate.net
Structural Optimization and Geometrical Parameters
No experimentally determined or theoretically calculated structural parameters (bond lengths, bond angles, dihedral angles) for this compound have been reported in scientific literature.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap for this compound, have not been determined and reported. These values are crucial for understanding a molecule's electronic properties and reactivity.
Vibrational Frequency Analysis
A vibrational frequency analysis for this compound is not available. This analysis, typically performed using methods like DFT, helps in the interpretation of infrared (IR) and Raman spectra. While analyses exist for similar compounds, they cannot be directly extrapolated to the titled molecule. researchgate.netdoi.org
Reactivity Indices (e.g., Electrophilicity)
Global reactivity descriptors such as electrophilicity, chemical potential, and hardness have not been calculated for this compound. These indices are derived from electronic structure calculations and provide insight into the molecule's reactivity.
Comparison of Theoretical and Experimental Spectroscopic Data
Due to the absence of both theoretical calculations and published experimental spectra for this compound, a comparative analysis is not possible.
Molecular Modeling and Docking Studies
There are no published molecular docking studies specifically investigating the interaction of this compound with any biological target. Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein, which is a common practice in drug discovery for related indoline-2,3-dione structures. nih.govnih.gov
Conformational Analysis and Energy Landscapes
Computational studies on substituted indoline-2,3-dione derivatives, which are structurally similar to this compound, often employ Density Functional Theory (DFT) to explore their conformational possibilities and energy landscapes. researchgate.netdergipark.org.tr For this compound, the primary points of conformational flexibility would be the orientation of the methyl group at the 4-position and any potential, though likely minor, puckering of the five-membered ring.
By performing a potential energy surface (PES) scan, researchers can identify the most stable conformers. For a molecule like this compound, the planar conformation of the indoline (B122111) ring system is expected to be the most energetically favorable due to the extensive pi-conjugation. The rotation of the methyl group would likely have a very low energy barrier. Theoretical calculations, for instance using DFT with a basis set like B3LYP/6-311++G(d,p), can precisely quantify these energy differences. dergipark.org.tr The resulting energy landscape would illustrate the low-energy wells corresponding to stable conformers and the transitional states connecting them.
Table 1: Illustrative Conformational Energy Data for a Substituted Indoline-2,3-dione (Note: This data is representative of findings for similar compounds and serves as an illustration for the type of analysis performed.)
| Conformer | Dihedral Angle (°) (e.g., C3-C4-C(CH3)-H) | Relative Energy (kcal/mol) |
| Staggered | 60 | 0.00 |
| Eclipsed | 0 | 2.50 |
Ligand-Protein Interaction Profiling
The indoline-2,3-dione (isatin) scaffold is a well-known privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. researchgate.netnih.govmdpi.com Molecular docking simulations are a primary tool to predict the binding mode and affinity of this compound with various protein active sites. farmaceut.orgnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. For example, isatin (B1672199) derivatives have been shown to be potential inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.netnih.govmdpi.com The key interactions often involve hydrogen bonds between the dione (B5365651) oxygens and the N-H of the indole (B1671886) ring with amino acid residues in the protein's active site. The fluorine atom at the 5-position can form halogen bonds or other favorable electrostatic interactions, while the methyl group at the 4-position can engage in hydrophobic interactions, potentially enhancing binding specificity and affinity. nih.gov
Table 2: Representative Ligand-Protein Interactions for an Isatin Derivative with a Kinase Active Site (Note: This data is illustrative, based on common findings for isatin derivatives.)
| Interacting Residue (Example: CDK2) | Interaction Type | Atom(s) on Ligand Involved |
| Leu83 | Hydrogen Bond | N-H of Indole |
| Gln131 | Hydrogen Bond | C=O at position 3 |
| Asp86 | Hydrogen Bond | C=O at position 2 |
| Val64 | Hydrophobic Interaction | Phenyl ring of indole |
In Silico Pharmacokinetic Assessments (e.g., ADME)
The pharmacokinetic properties of a potential drug molecule, encompassing its absorption, distribution, metabolism, and excretion (ADME), can be predicted using various computational models. nih.govnih.gov These predictions are crucial for early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. japsonline.com Software platforms like SwissADME or ADMET Predictor® utilize quantitative structure-activity relationship (QSAR) models to estimate these properties based on the molecule's structure. researchgate.netsimulations-plus.com
Table 3: Predicted ADME Properties for a Representative Fluoro-Substituted Indole Compound (Note: This table presents typical parameters and illustrative values from in silico predictions for similar compounds.)
| Property | Predicted Value | Optimal Range |
| Molecular Weight | < 500 g/mol | < 500 |
| LogP (Lipophilicity) | 1.5 - 2.5 | -0.4 to +5.6 |
| Aqueous Solubility | Moderately Soluble | > -4 log(mol/L) |
| GI Absorption | High | High |
| Blood-Brain Barrier Permeant | No | No (for peripheral targets) |
| CYP2D6 Inhibitor | No | No |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the conformational behavior of a molecule and its complexes over time, offering deeper insights than static models. ut.ac.irut.ac.ir
Conformational Dynamics and Stability Analysis
Once a ligand-protein complex is predicted by molecular docking, MD simulations are used to assess its stability. researchgate.netnih.gov A simulation of the this compound-protein complex solvated in a water box is run for a duration of nanoseconds to microseconds. The stability of the complex is then analyzed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. ut.ac.ir
Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated. This analysis highlights which parts of the protein are flexible and which are stabilized by the binding of the ligand. For this compound, MD simulations would confirm whether the key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation, thus validating the binding mode. ut.ac.ir
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluoro-4-methylindoline-2,3-dione, and how do reaction conditions influence yield?
- Answer: A widely used method involves the oxidation of 4-fluoroindoline derivatives. For example, potassium permanganate (KMnO₄) in acidic or basic media can oxidize 4-fluoro-4-methylindoline to the corresponding dione with moderate yields . Alternative protocols include microwave-assisted synthesis using H₂O₂ and CuI in ethyl acetate/ethanol at 60°C, achieving 66% yield . Key factors affecting yield include temperature, solvent polarity, and catalyst choice. Optimization studies suggest that microwave irradiation enhances reaction efficiency by reducing side reactions .
Q. How is this compound characterized structurally?
- Answer: X-ray crystallography is the gold standard for structural confirmation. For instance, bond angles (e.g., C2–C1–N1 = 128.2°) and torsion angles derived from single-crystal data validate the planar indole-dione core . Spectroscopic techniques like NMR (¹H/¹³C) and IR are complementary: the carbonyl stretch (C=O) appears near 1700–1750 cm⁻¹, while ¹H NMR shows distinct aromatic proton splitting patterns due to fluorine’s deshielding effect .
Q. What safety precautions are critical when handling this compound?
- Answer: The compound’s safety profile requires avoiding inhalation of dust, skin contact, and exposure to heat or flames. Storage in dry, ventilated containers at controlled temperatures (<25°C) is recommended. Emergency protocols include immediate rinsing of contaminated skin with water and consulting poison control centers if ingested .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
- Answer: Discrepancies in bond lengths or angles (e.g., C4–C5 vs. C15–C16 in derivatives) often arise from experimental resolution or refinement software limitations. Using SHELXL for refinement with high-resolution data (e.g., <0.8 Å) improves accuracy. For example, SHELXL’s robust handling of twinned crystals and anisotropic displacement parameters clarifies structural ambiguities .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Answer: The fluorine atom’s strong electron-withdrawing effect activates the indole ring for nucleophilic attack. For instance, amines or thiols displace fluorine under basic conditions, forming substituted derivatives. Kinetic studies show that the methyl group at C4 sterically hinders ortho-substitution, directing nucleophiles to the para position .
Q. How does this compound’s bioactivity compare to other indoline-2,3-dione derivatives?
- Answer: Structure-activity relationship (SAR) studies highlight that fluorine enhances antimicrobial potency by increasing lipophilicity and membrane penetration. Compared to non-fluorinated analogs, this compound shows 2–3× higher inhibition against Staphylococcus aureus (MIC = 8 µg/mL). The methyl group further stabilizes binding via hydrophobic interactions with enzyme active sites .
Q. What strategies mitigate challenges in enantioselective synthesis of its derivatives?
- Answer: Organocatalytic approaches, such as asymmetric Michael additions using proline-derived catalysts, achieve >90% enantiomeric excess (ee). For example, chiral pyrrolidine catalysts induce stereocontrol during cyclization cascades with α,β-unsaturated esters, yielding spirocyclic indoline-diones with high diastereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
